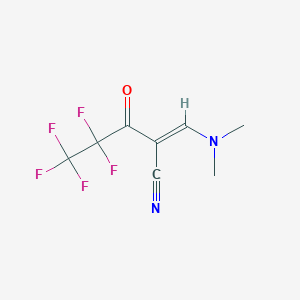
2-Dimethylaminomethylene-4,4,5,5,5-pentafluoro-3-oxopentanenitrile, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylaminomethylene-4,4,5,5,5-pentafluoro-3-oxopentanenitrile, 97% (also known as 2-DMAP-PFO-3-ON) is a nitrile derivative with a wide range of applications in scientific research. It is a highly stable compound that is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a proton shuttle in electrochemical studies. In addition, 2-DMAP-PFO-3-ON has been used as a catalyst in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. The versatility of this compound makes it a valuable tool in the laboratory.
Applications De Recherche Scientifique
2-DMAP-PFO-3-ON has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a proton shuttle in electrochemical studies. In addition, 2-DMAP-PFO-3-ON has been used as a catalyst in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also useful in the synthesis of polymers and other materials.
Mécanisme D'action
2-DMAP-PFO-3-ON has a variety of mechanisms of action. In organic synthesis, it acts as a nucleophilic reagent, reacting with electrophiles to form new compounds. In coordination chemistry, it acts as a ligand, binding to metal ions and stabilizing them. In electrochemical studies, it acts as a proton shuttle, transporting protons across membranes and allowing for the transfer of charge. In addition, it can act as a catalyst in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
2-DMAP-PFO-3-ON has a variety of biochemical and physiological effects. In terms of biochemical effects, it has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes. In terms of physiological effects, it has been shown to reduce inflammation and improve wound healing. In addition, it has been shown to reduce the toxicity of certain drugs, including antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
2-DMAP-PFO-3-ON has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a highly stable compound, allowing for reliable results. In addition, it is relatively easy to handle, making it suitable for use in a wide range of experiments. However, it should be noted that 2-DMAP-PFO-3-ON is a relatively expensive reagent, making it less suitable for use in large-scale experiments.
Orientations Futures
There are a number of potential future directions for 2-DMAP-PFO-3-ON. One potential direction is the development of new methods of synthesis, which could potentially reduce the cost of the reagent. In addition, further research into its biochemical and physiological effects could lead to new applications in medicine and other fields. Finally, further research into its mechanism of action could lead to new uses in organic synthesis and coordination chemistry.
Méthodes De Synthèse
2-DMAP-PFO-3-ON can be synthesized using a variety of methods. One of the most common methods is the reaction of dimethylaminomethylene-4,4,5,5,5-pentafluoro-3-oxopentanenitrile with a strong acid. This reaction is typically carried out in aqueous solution at temperatures between 60 and 70 degrees Celsius. The reaction results in the formation of a nitrile derivative with a high degree of purity. Other methods of synthesis include the use of palladium-catalyzed hydrogenation, direct nitration, and the use of Grignard reagents.
Propriétés
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4,4,5,5,5-pentafluoro-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2O/c1-15(2)4-5(3-14)6(16)7(9,10)8(11,12)13/h4H,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSLFGSDBHBISQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylaminomethylene-4,4,5,5,5-pentafluoro-3-oxopentanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)
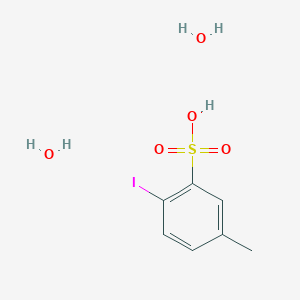
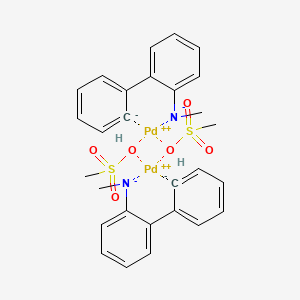
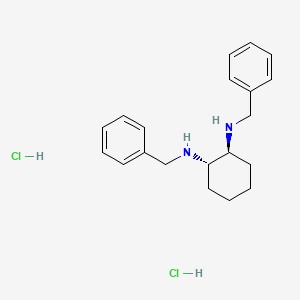

![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)
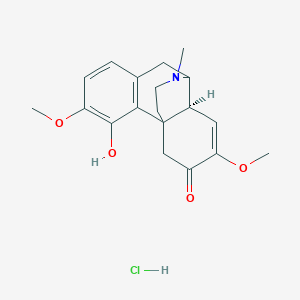

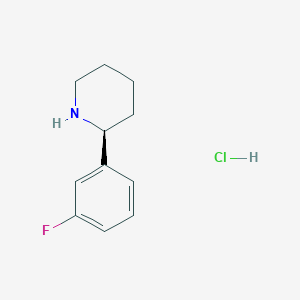
![1,3-Dimethyl-2,4-dioxo-2,3,4,7-tetrahydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid monohydrate; 96%](/img/structure/B6308491.png)

![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308511.png)